
alpha-Eudesmol
Overview
Description
Alpha-eudesmol is a sesquiterpenoid alcohol found in various essential oils, particularly those derived from plants like Cryptomeria japonica and Eucalyptus species . It is known for its distinctive structure, which includes a hydroxy substituent at the C-11 position and a double bond between C-3 and C-4 . This compound is often studied for its potential therapeutic properties and its role in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-eudesmol can be synthesized from (2E,6E)-farnesyl diphosphate through the action of this compound synthase . This enzyme catalyzes the conversion of farnesyl diphosphate to this compound, along with other eudesmol isomers.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants like Eucalyptus and Cryptomeria japonica. The essential oils are then subjected to processes such as hydro-distillation, solvent extraction, and supercritical fluid extraction to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-eudesmol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound acetate.
Reduction: Reduction reactions can modify the hydroxy group, potentially leading to different derivatives.
Substitution: The hydroxy group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions vary depending on the desired substitution, but reagents like acetic anhydride for acetylation are common.
Major Products:
This compound acetate: Formed through acetylation of this compound.
Various derivatives: Depending on the specific reactions and conditions applied.
Scientific Research Applications
Pharmacological Properties
Alpha-eudesmol exhibits several pharmacological actions, including:
- Calcium Channel Blockade : Research indicates that this compound acts as a P/Q-type calcium channel blocker. It inhibits neurogenic vasodilation and reduces plasma extravasation in models of neurogenic inflammation, suggesting potential applications in treating conditions like migraines and other pain syndromes .
- Cytotoxic Effects in Cancer : Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it demonstrated an IC50 value ranging from 5.38 to 10.60 μg/mL against B16-F10 and K562 cells, indicating its potential as an anti-cancer agent through mechanisms involving apoptosis .
- Anti-inflammatory Activity : this compound has been identified as one of the key compounds in Magnolia volatile oil, which has shown efficacy against inflammation-related pathways. Its role in inhibiting tumor necrosis factor (TNF) and interleukin-1 beta (IL-1β) suggests that it could be beneficial in treating inflammatory diseases .
Table 1: Summary of Key Studies on this compound
Mechanism of Action
Alpha-eudesmol is part of a group of sesquiterpenoids that includes beta-eudesmol and gamma-eudesmol. These compounds share similar structures but differ in the position of the hydroxy group and double bonds .
Comparison with Similar Compounds
Beta-eudesmol: Known for its anti-inflammatory and anticancer properties.
Gamma-eudesmol: Studied for its potential neuroprotective effects.
Cryptomeridiol: Another eudesmane-type sesquiterpenoid with similar biological activities.
Uniqueness: Alpha-eudesmol’s unique combination of a hydroxy group at C-11 and a double bond between C-3 and C-4 distinguishes it from its isomers, contributing to its specific biological activities and applications .
Biological Activity
Alpha-eudesmol is a naturally occurring sesquiterpenoid alcohol known for its diverse biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a hydroxyl group that contributes to its reactivity and biological activity. It is one of several isomers of eudesmol, each exhibiting distinct biological properties.
Cytotoxic Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human hepatocellular carcinoma HepG2 cells revealed that this compound induces apoptosis through caspase-mediated pathways. The IC50 values ranged from 5.38 to 10.60 μg/mL, indicating potent anti-cancer activity compared to its isomers, beta- and gamma-eudesmol .
Table 1: Cytotoxic Effects of Eudesmol Isomers
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
This compound | B16-F10 | 5.38 ± 1.10 |
This compound | K562 | 10.60 ± 1.33 |
Beta-Eudesmol | B16-F10 | 16.51 ± 1.21 |
Gamma-Eudesmol | K562 | 8.86 ± 1.27 |
The study also noted that this compound did not disrupt cellular membranes at any tested concentration but caused a loss of mitochondrial membrane potential and increased caspase-3 activation, confirming its role in promoting apoptosis .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. In a study assessing the essential oils of Eucalyptus species, this compound was identified as a significant component with notable antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for this compound against selected strains were as follows:
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 32 |
Listeria monocytogenes | >80 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its cytotoxic and antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It acts as a P/Q-type calcium channel blocker, which inhibits neurogenic vasodilation and extravasation in models of inflammation . This mechanism may contribute to its therapeutic potential in treating inflammatory conditions.
Case Studies and Clinical Implications
A recent case study explored the effects of this compound on mental stress in humans, indicating that even low doses (approximately 950 ng) could influence stress levels positively . This suggests potential applications in mental health treatment, although more extensive clinical trials are needed to confirm these findings.
Q & A
Basic Research Questions
Q. What are the established methods for extracting and quantifying alpha-Eudesmol from natural sources?
- Methodology : this compound is commonly isolated via hydrodistillation or steam distillation from plant matrices (e.g., Atractylodes lancea rhizomes). Quantification typically employs gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., beta-caryophyllene) for calibration . High-performance liquid chromatography (HPLC) coupled with UV detection is also used but requires derivatization due to low UV absorption of sesquiterpenes. Seasonal variations in concentration (e.g., higher yields in female trees during specific growth phases) must be accounted for during sampling .
Q. What are the primary pharmacological properties of this compound reported in preclinical studies?
- Methodology : Preclinical studies focus on in vitro assays (e.g., anti-inflammatory activity via COX-2 inhibition, cytotoxicity against cancer cell lines) and in vivo models (e.g., rodent neuroprotection assays). Beta-Eudesmol, a structural analog, demonstrates anti-angiogenic effects via CREB pathway suppression, but this compound-specific mechanisms require comparative studies using knockout models or siRNA silencing . Synergistic effects with other compounds (e.g., atractylenolides) should be tested using combinatorial dose-response matrices .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s efficacy in complex disease models (e.g., neuroinflammation or viral infection)?
- Methodology : Use translational models such as LPS-induced neuroinflammation in mice or SARS-CoV-2 pseudovirus entry assays. Include positive controls (e.g., dexamethasone for inflammation) and validate findings via RNA-seq to identify pathway enrichment (e.g., MAPK/NF-κB). Dose optimization should follow OECD guidelines, with pharmacokinetic profiling to assess blood-brain barrier penetration .
Q. How can seasonal variability in this compound content impact reproducibility in pharmacological studies?
- Methodology : Conduct longitudinal studies with samples collected across seasons (e.g., pre-/post-flowering phases). Use multivariate analysis to correlate environmental factors (temperature, soil pH) with metabolite levels. Standardize extraction protocols to mitigate batch effects, and report seasonal data transparently in supplementary materials .
Q. What strategies resolve contradictory data on this compound’s bioactivity across studies (e.g., divergent IC50 values)?
- Methodology : Reconcile discrepancies by validating assay conditions (e.g., cell line authenticity, serum concentration). Perform sensitivity analyses to identify confounding variables (e.g., solvent polarity in solubility tests). Cross-validate results using orthogonal methods (e.g., SPR binding assays vs. functional cellular assays) .
Q. How can researchers investigate synergistic interactions between this compound and other phytocompounds?
- Methodology : Employ factorial design experiments to test combinations (e.g., this compound + atractylenolide I). Use Chou-Talalay synergy indices and transcriptomic profiling to identify co-regulated pathways. Molecular docking can predict binding affinities to shared targets (e.g., ACE2 for antiviral studies) .
Q. What advanced techniques elucidate this compound’s mechanism of action at the molecular level?
- Methodology : Combine CRISPR-Cas9 gene editing (e.g., CREB or MAPK knockout cells) with live-cell imaging to track real-time signaling. Use surface plasmon resonance (SPR) for binding affinity measurements and cryo-EM for structural insights into target complexes (e.g., viral proteases) .
Q. How can this compound’s pharmacokinetic properties be optimized for therapeutic development?
- Methodology : Develop nanoformulations (e.g., liposomes or PLGA nanoparticles) to enhance bioavailability. Use LC-MS/MS for plasma pharmacokinetic profiling in rodent models, and apply PBPK modeling to predict human dosing. Monitor metabolite stability via hepatic microsome assays .
Q. Methodological Best Practices
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw chromatograms and spectral data in repositories like MetaboLights .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain ethics approval for protocols involving animal models or human cell lines .
- Statistical Rigor : Pre-specify analysis plans (e.g., ANOVA with Tukey post-hoc tests) and include power calculations to justify sample sizes. Report effect sizes and confidence intervals .
Properties
IUPAC Name |
2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSRUSQUAVXUKK-VNHYZAJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883392 | |
Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473-16-5 | |
Record name | α-Eudesmol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Eudesmol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-EUDESMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ9QGL7BOX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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